molecular formula C8H9FN2O2 B2528633 Ethyl 4-Amino-5-fluoropyridine-2-carboxylate CAS No. 1804145-60-5

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate

Cat. No.: B2528633
CAS No.: 1804145-60-5
M. Wt: 184.17
InChI Key: WETHRCVLRAXBAE-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of Ethyl 4-Amino-5-fluoropyridine-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.

Scientific Research Applications

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-Amino-3-fluoropyridine-2-carboxylate: Similar structure but with the fluorine atom at a different position.

    Ethyl 4-Amino-5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-Amino-5-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and materials science .

Biological Activity

Ethyl 4-amino-5-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and neuroprotective effects. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways that typically involve the introduction of an amino group and a fluorine atom into the pyridine ring. The structural formula is represented as follows:

C8H8FN2O2\text{C}_8\text{H}_8\text{F}\text{N}_2\text{O}_2

The presence of the ethyl ester group enhances the lipophilicity of the compound, potentially improving its bioavailability.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of derivatives related to this compound. For instance, compounds with similar structures have shown potent activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range. A notable study reported that specific derivatives demonstrated significant antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, with selectivity indices exceeding 800 .

Table 1: Antimalarial Activity of Related Compounds

CompoundEC50 (3D7)EC50 (K1)Selectivity Index
Compound A0.013 μM0.02 μM>1000
Compound B0.25 μM0.30 μM>800
This compoundTBDTBDTBD

The molecular docking studies indicated that these compounds bind effectively to P. falciparum lactate dehydrogenase, suggesting this enzyme as a viable target for therapeutic intervention .

Neuroprotective Effects

In addition to its antimalarial properties, this compound has been investigated for neuroprotective effects. Research indicates that derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. A specific derivative showed an IC50 value of 0.89 μM against MAO B, highlighting its potential as a neuroprotective agent .

Table 2: Inhibitory Activity Against MAO Enzymes

CompoundMAO A IC50 (μM)MAO B IC50 (μM)
Compound CTBD0.89
This compoundTBDTBD

Case Studies

Several case studies illustrate the biological efficacy of this compound and its derivatives:

  • Antimalarial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds similar to this compound exhibited promising in vitro activity against P. falciparum. The results indicated a strong correlation between structural modifications and enhanced biological activity .
  • Neuroprotection : Another investigation assessed the effects of various derivatives on neuronal cell lines exposed to β-amyloid peptides, revealing that certain compounds could significantly improve cell viability and reduce oxidative stress markers .

Properties

IUPAC Name

ethyl 4-amino-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETHRCVLRAXBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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